molecular formula C21H26N2O2S B10965380 2-({[4-(Propan-2-yl)phenyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

2-({[4-(Propan-2-yl)phenyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B10965380
M. Wt: 370.5 g/mol
InChI Key: QDKZUDSURSAXDQ-UHFFFAOYSA-N
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Description

2-[(4-ISOPROPYLBENZOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydrocycloocta[b]thiophene core, which is functionalized with an isopropylbenzoyl group and an amide linkage. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ISOPROPYLBENZOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Hexahydrocycloocta[b]thiophene Core: This can be achieved through a cyclization reaction of a suitable diene precursor with sulfur-containing reagents under acidic or basic conditions.

    Introduction of the Isopropylbenzoyl Group: This step involves the acylation of the thiophene core using 4-isopropylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Amidation Reaction: The final step involves the reaction of the acylated thiophene with an amine, such as ammonia or a primary amine, to form the amide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Catalysts and automated reaction systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiophene core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted thiophenes

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with biological targets.

Medicine

In medicine, derivatives of this compound could be investigated for therapeutic applications. Its ability to interact with specific enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or materials with unique properties. Its functional groups allow for modifications that can tailor its properties for specific applications.

Mechanism of Action

The mechanism of action of 2-[(4-ISOPROPYLBENZOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
  • 2-[(4-Chlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
  • 2-[(4-Fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Uniqueness

The uniqueness of 2-[(4-ISOPROPYLBENZOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE lies in its specific functional groups and their arrangement. The isopropyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets. Additionally, the combination of the thiophene core and the amide linkage offers a unique scaffold for further chemical modifications and applications.

This detailed overview provides a comprehensive understanding of 2-[(4-ISOPROPYLBENZOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE, covering its synthesis, reactivity, applications, and comparison with similar compounds

Properties

Molecular Formula

C21H26N2O2S

Molecular Weight

370.5 g/mol

IUPAC Name

2-[(4-propan-2-ylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

InChI

InChI=1S/C21H26N2O2S/c1-13(2)14-9-11-15(12-10-14)20(25)23-21-18(19(22)24)16-7-5-3-4-6-8-17(16)26-21/h9-13H,3-8H2,1-2H3,(H2,22,24)(H,23,25)

InChI Key

QDKZUDSURSAXDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N

Origin of Product

United States

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